N(2)-succinyl-L-ornithinate(1-)
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Overview
Description
N(2)-succinyl-L-ornithinate(1-) is a derivative of L-ornithine, an amino acid that plays a crucial role in the urea cycle
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N(2)-succinyl-L-ornithinate(1-) typically involves the reaction of L-ornithine with succinic anhydride. The reaction is carried out in an aqueous medium, often under mild acidic or basic conditions to facilitate the formation of the succinylated product. The reaction can be represented as follows:
L-ornithine+succinic anhydride→N(2)-succinyl-L-ornithinate(1-)
Industrial Production Methods
Industrial production of N(2)-succinyl-L-ornithinate(1-) may involve large-scale synthesis using similar reaction conditions as in the laboratory. The process is optimized for higher yields and purity, often involving purification steps such as crystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
N(2)-succinyl-L-ornithinate(1-) can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: This
Properties
Molecular Formula |
C9H15N2O5- |
---|---|
Molecular Weight |
231.23 g/mol |
IUPAC Name |
(2S)-5-azaniumyl-2-(3-carboxylatopropanoylamino)pentanoate |
InChI |
InChI=1S/C9H16N2O5/c10-5-1-2-6(9(15)16)11-7(12)3-4-8(13)14/h6H,1-5,10H2,(H,11,12)(H,13,14)(H,15,16)/p-1/t6-/m0/s1 |
InChI Key |
VWXQFHJBQHTHMK-LURJTMIESA-M |
Isomeric SMILES |
C(C[C@@H](C(=O)[O-])NC(=O)CCC(=O)[O-])C[NH3+] |
Canonical SMILES |
C(CC(C(=O)[O-])NC(=O)CCC(=O)[O-])C[NH3+] |
Origin of Product |
United States |
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